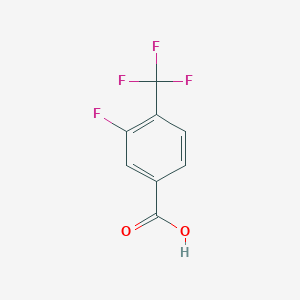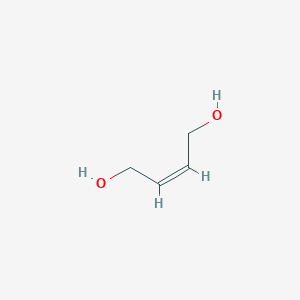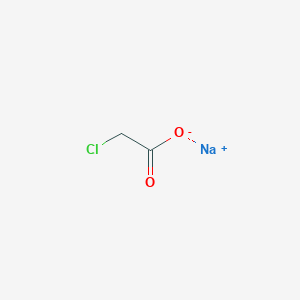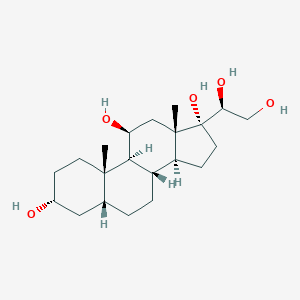
Cortol
概要
説明
Cortol is a synthetic glucocorticoid, a class of steroid hormones that are produced in the adrenal cortex and are involved in a wide range of physiological processes, including the regulation of inflammation, immune response, and metabolism. This compound is used in various medical treatments due to its potent anti-inflammatory and immunosuppressive properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Cortol typically involves multiple steps, starting from a suitable steroid precursor. One common route involves the oxidation of a steroid alcohol to a ketone, followed by the introduction of a hydroxyl group at a specific position on the steroid backbone. The reaction conditions often require the use of strong oxidizing agents, such as chromium trioxide, and specific catalysts to ensure the correct stereochemistry of the final product.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using large reactors and continuous flow processes. The key steps in the synthesis are optimized for high yield and purity, often involving the use of advanced purification techniques such as chromatography and crystallization. The industrial production also ensures that the final product meets stringent regulatory standards for pharmaceutical use.
化学反応の分析
Types of Reactions
Cortol undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form cortisone, another glucocorticoid with similar biological activity.
Reduction: Reduction of this compound can yield dihydrothis compound, which has different pharmacological properties.
Substitution: this compound can undergo substitution reactions, where functional groups on the steroid backbone are replaced with other groups, potentially altering its biological activity.
Common Reagents and Conditions
Oxidizing Agents: Chromium trioxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon, platinum oxide.
Major Products
Cortisone: Formed through oxidation.
Dihydrothis compound: Formed through reduction.
Substituted this compound Derivatives: Formed through substitution reactions.
科学的研究の応用
Cortol has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study steroid chemistry and reaction mechanisms.
Biology: Employed in studies of hormone regulation and signal transduction pathways.
Medicine: Investigated for its therapeutic potential in treating inflammatory and autoimmune diseases.
Industry: Utilized in the development of new pharmaceuticals and as a reference standard in quality control processes.
作用機序
Cortol exerts its effects by binding to the glucocorticoid receptor, a type of nuclear receptor that regulates gene expression. Upon binding, the this compound-receptor complex translocates to the nucleus, where it interacts with specific DNA sequences to modulate the transcription of target genes. This leads to the suppression of pro-inflammatory cytokines and the upregulation of anti-inflammatory proteins, thereby reducing inflammation and immune response.
類似化合物との比較
Similar Compounds
Cortisone: Another glucocorticoid with similar anti-inflammatory properties.
Prednisolone: A synthetic glucocorticoid with a slightly different structure and potency.
Dexamethasone: A more potent glucocorticoid with a longer duration of action.
Uniqueness
Cortol is unique in its specific binding affinity and selectivity for the glucocorticoid receptor, which can result in different pharmacokinetic and pharmacodynamic profiles compared to other glucocorticoids. Its unique structure also allows for specific modifications that can enhance its therapeutic efficacy and reduce side effects.
特性
IUPAC Name |
(3R,5R,8S,9S,10S,11S,13S,14S,17R)-17-[(1S)-1,2-dihydroxyethyl]-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthrene-3,11,17-triol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H36O5/c1-19-7-5-13(23)9-12(19)3-4-14-15-6-8-21(26,17(25)11-22)20(15,2)10-16(24)18(14)19/h12-18,22-26H,3-11H2,1-2H3/t12-,13-,14+,15+,16+,17+,18-,19+,20+,21+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFPUNPBUZDTHJI-XPOJVAQCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC(CC1CCC3C2C(CC4(C3CCC4(C(CO)O)O)C)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC[C@H](C[C@H]1CC[C@@H]3[C@@H]2[C@H](C[C@]4([C@H]3CC[C@@]4([C@H](CO)O)O)C)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H36O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90862093 | |
| Record name | 20alpha-Cortol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90862093 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
368.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Cortol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0003180 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
516-38-1 | |
| Record name | Cortol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=516-38-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cortol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000516381 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cortol | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=60459 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 20alpha-Cortol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90862093 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | .ALPHA.-CORTOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5IHL40EHNB | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Cortol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0003180 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are Cortol compounds, and how are they formed?
A1: this compound compounds, including α-cortol (this compound) and β-cortol, are C-20 reduced metabolites of cortisol. They are formed through a series of enzymatic reactions involving reduction at the C-20 position of cortisol precursors like tetrahydrocortisol (THF) and cortolone. [, , , ]
Q2: How is the excretion of this compound compounds affected in patients with liver cirrhosis?
A2: Patients with liver cirrhosis show a distinctive pattern of altered cortisol metabolism. Research indicates a decreased excretion of tetrahydrocortisone and a significant increase in the levels of 17-OH,20,21-glycols, primarily Cortols, compared to healthy individuals. []
Q3: Does the presence of a portacaval shunt impact the excretion of this compound compounds in cirrhotic patients?
A3: Research suggests that the altered cortisol metabolite pattern, including decreased tetrahydrocortisone and increased Cortolones, is independent of the presence or absence of a portacaval shunt in cirrhotic patients. []
Q4: How do the urinary excretion patterns of this compound and other cortisol metabolites change after a major surgical trauma, such as cardiac surgery?
A4: Studies show a marked reduction in the inactivation of cortisol into cortisone following major surgical trauma. This reduction is likely due to substrate overload of the 11beta-hydroxysteroid dehydrogenase enzyme, leading to an elevated ratio of cortisol metabolites (including Cortols) to cortisone metabolites in urine. []
Q5: What insights can be gained from examining the ratios of different cortisol metabolites in urine?
A5: Calculating ratios of various cortisol metabolites provides insights into specific enzymatic activities. For instance, the ratio of (tetrahydrocortisol + allotetrahydrocortisol)/tetrahydrocortisone reflects 11β-hydroxysteroid dehydrogenase type 1 activity, while the cortols/cortolones ratio is also indicative of this enzyme's activity. []
Q6: What is the significance of the ratio of cortisol metabolites to cortisone metabolites (CMR) in understanding postoperative recovery after cardiac surgery?
A6: The CMR is significantly elevated in patients after cardiac surgery compared to healthy controls, indicating a reduced cortisol inactivation. This altered metabolism may lead to variations in tissue corticoid sensitivity compared to physiological conditions. []
Q7: How does the excretion of this compound and other cortisol metabolites differ between lean women with polycystic ovary syndrome (PCOS) and lean controls?
A7: Research has shown that lean women with PCOS excrete higher levels of this compound, Cortolones, and other cortisol metabolites (tetrahydrocortisone, β-cortol + β-cortolone) compared to lean controls, suggesting an altered cortisol metabolism in PCOS. []
Q8: What is the relationship between insulin sensitivity and the excretion of this compound and other cortisol metabolites in women with PCOS?
A8: While insulin appears to enhance 5alpha-reduction of steroids in PCOS, no direct correlation has been found between insulin sensitivity and the excretion levels of this compound or other specific cortisol metabolites in women with PCOS. []
Q9: How does obesity impact the excretion of this compound and other cortisol metabolites in children and adolescents?
A9: Compared to normal-weight children, those with obesity, particularly in the prepubertal stage, demonstrate higher excretion of various steroid metabolites, including α-Cortol and α-Cortolone, indicating enhanced adrenal steroidogenesis. The differences become less pronounced with puberty progression. []
Q10: Is there a difference in this compound excretion between children with and without idiopathic short stature (ISS)?
A10: Studies show that children and adolescents diagnosed with ISS exhibit significantly lower excretion rates of various steroid hormones, including this compound and Cortolone, compared to their healthy counterparts. []
Q11: What are the key findings regarding the metabolism of cortisol and corticosterone in macaque monkeys?
A11: Research on macaque monkeys shows that they primarily excrete glucuronide conjugates of 11-oxygenated-17-oxosteroids as the main cortisol metabolites. Interestingly, 3β-cortol and 3β-cortolone, not typically found in human urine, were identified in this species. [] Additionally, corticosterone metabolism in macaques predominantly leads to glucuronide conjugates of hexahydroCompound A and hexahydrocorticosterone. []
Q12: How does the excretion pattern of this compound and other corticosteroids in rhesus monkeys compare to that of humans?
A12: Studies indicate a comparable pattern of corticosteroid excretion between rhesus monkeys and humans, suggesting their potential use in research on adrenocortical function and cortisol metabolism. [, ]
Q13: Can fecal bacteria from humans and rats metabolize cortisol to produce this compound?
A13: Yes, studies have shown that fecal bacteria, particularly Bifidobacterium adolescentis, can metabolize cortisol into 20β-dihydrocortisol, which is further converted into this compound by Clostridium paraputrificum. These findings suggest a role of gut microbiota in cortisol metabolism. []
Q14: What is the metabolic fate of this compound in the human gut?
A14: Research indicates that this compound is resistant to further breakdown by human fecal flora, suggesting it acts as a metabolic end product in the gut. []
Q15: What analytical techniques are commonly employed to measure this compound and other cortisol metabolites?
A15: Gas chromatography coupled with mass spectrometry (GC-MS) is a widely used technique for quantifying this compound and other steroid metabolites in urine. This method offers high sensitivity and specificity for analyzing complex biological samples. [, , , ]
Q16: How does the use of multi-column liquid chromatography contribute to the analysis of this compound and other urinary steroids?
A16: Multi-column liquid chromatography enables the separation and quantification of various urinary steroids, including this compound and its isomers, with high resolution and reproducibility. This technique allows for a comprehensive analysis of steroid profiles in various physiological and pathological states. [, ]
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


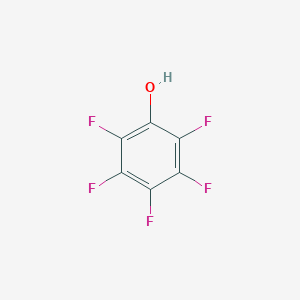
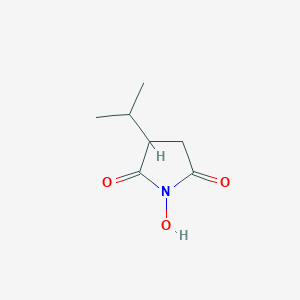
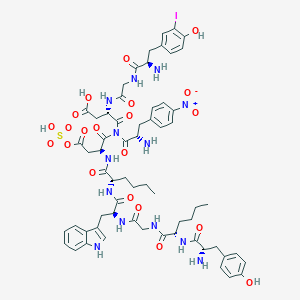
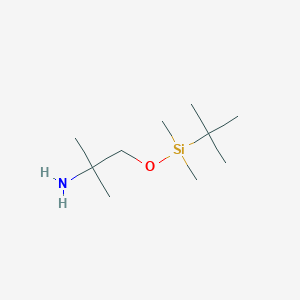
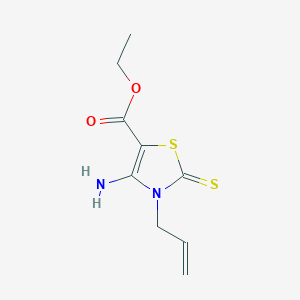
![3-[3-(2-Carboxyethyl)-2,5,8,10-tetraoxo-4,6-dipropyl-1,9-dihydropyrido[3,2-g]quinolin-7-yl]propanoic acid](/img/structure/B44929.png)
![4-[2-(Trimethylsilyl)ethynyl]pyrene](/img/structure/B44930.png)
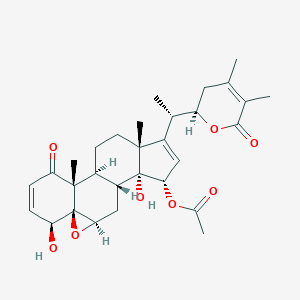
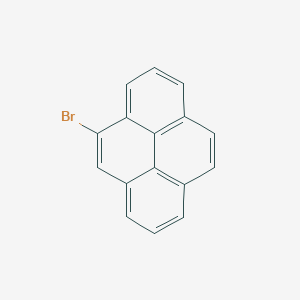
![3-[(1-Phenylethyl)amino]propanenitrile](/img/structure/B44935.png)
